Methyl 2-formamidoprop-2-enoate

Description

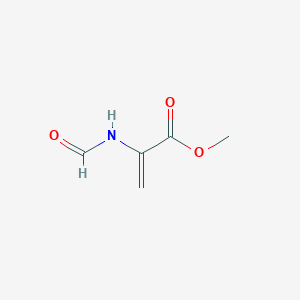

Methyl 2-formamidoprop-2-enoate (CAS: 44804-84-4) is an α,β-unsaturated ester with a formamide substituent. Its molecular formula is C₅H₇NO₃, and it has a molecular weight of 129.12 g/mol . The compound features two key functional groups: an ester (-COOCH₃) and a formamido (-NHCHO) moiety attached to a propenoate backbone. This structure imparts unique reactivity, particularly in conjugate addition reactions and polymerization processes. The formamide group enhances polarity, making the compound soluble in polar solvents like dimethyl sulfoxide (DMSO) or acetone, while the ester group contributes to hydrolysis susceptibility under acidic or basic conditions.

Properties

CAS No. |

44804-84-4 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

methyl 2-formamidoprop-2-enoate |

InChI |

InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h3H,1H2,2H3,(H,6,7) |

InChI Key |

SCXYNWWYWRWGLZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formamidoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with formamide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification and distillation to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formamidoprop-2-enoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formamidoprop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-formamidoprop-2-enoate involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and processes, making the compound useful in drug design and other applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Analysis

- This compound: The formamide group enables hydrogen bonding, increasing solubility in polar solvents and influencing crystal packing patterns (relevant in X-ray crystallography studies using tools like SHELX ). The α,β-unsaturated ester is reactive toward nucleophiles (e.g., Michael additions).

- Methyl 2-methylprop-2-enoate: Lacking polar substituents, this compound exhibits higher volatility and lower solubility in water. It is commonly used as a monomer in acrylic polymer production .

- (2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide : The bulky phenyl and alkyl groups reduce solubility but enhance lipophilicity, making it a candidate for pharmaceutical impurity studies .

- Sodium 2-methylprop-2-ene-1-sulphonate : The sulfonate group confers ionic character, enabling applications in detergents and ion-exchange resins .

Reactivity and Stability

- Hydrolysis: this compound undergoes ester hydrolysis more readily than its alkyl-substituted analog due to electron-withdrawing effects of the formamide group.

- Thermal Stability : Sulfonates like sodium 2-methylprop-2-ene-1-sulphonate exhibit higher thermal stability compared to esters or amides, aligning with industrial applications requiring robustness .

Research Findings and Data

Table 2: Key Physical Properties (Inferred from Structural Analogues)

| Property | This compound | Methyl 2-methylprop-2-enoate | Sodium 2-methylprop-2-ene-1-sulphonate |

|---|---|---|---|

| Boiling Point (°C) | ~220 (decomposes) | ~140 | >300 (decomposes) |

| Solubility in Water | Low (soluble in DMSO) | Insoluble | High |

| Melting Point (°C) | ~85–90 | <-20 | >300 |

Crystallography and Hydrogen Bonding

The formamide group in this compound facilitates hydrogen-bonded networks, as observed in similar amide-containing crystals . Such interactions are critical in determining solid-state packing, which can be analyzed using programs like ORTEP-3 .

Biological Activity

Methyl 2-formamidoprop-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is an ester derivative characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 141.14 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have shown cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives induced apoptosis in K562 leukemia cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspases, which are critical for the apoptotic pathway .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents, particularly against resistant strains .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- ROS Generation : The compound induces oxidative stress in cells, which can lead to apoptosis.

- Caspase Activation : It activates caspases, particularly caspases 3 and 7, which are essential for executing apoptosis.

- Membrane Integrity Disruption : It affects the integrity of cellular membranes, leading to cell death.

Cytotoxicity Studies

In a series of cytotoxicity assays, this compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 15 |

| MCF7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types .

Apoptosis Induction

Flow cytometry analysis using Annexin V staining showed that treatment with this compound resulted in a significant increase in early and late apoptotic cells:

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Control | 5 | 3 |

| This compound | 30 | 40 |

This data underscores the compound's potential as an anticancer agent through apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.